(2-Ethylphenyl)thiourea
Overview
Description
(2-Ethylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound this compound has the chemical formula C9H12N2S and is known for its diverse applications in organic synthesis and various fields of scientific research.
Mechanism of Action
Target of Action
(2-Ethylphenyl)thiourea is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
It is known that thiourea derivatives can target particular molecular pathways involved in the development of cancer, such as those that limit angiogenesis and alter cancer cell signaling pathways .
Biochemical Pathways
Thiourea derivatives have been found to have diverse biological applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It has been found that thiourea derivatives exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics .
Result of Action
It is known that thiourea derivatives have diverse biological applications, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that the action of thiourea derivatives can be influenced by various factors, including the conditions under which they are synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Ethylphenyl)thiourea can be synthesized through the reaction of 2-ethylphenylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:
- Dissolve 2-ethylphenylamine in an appropriate solvent such as ethanol.
- Add carbon disulfide to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bases, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: (2-Ethylphenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The thiourea group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(2-Ethylphenyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.
Comparison with Similar Compounds
Phenylthiourea: Similar structure but lacks the ethyl group on the phenyl ring.
Cyclohexylthiourea: Contains a cyclohexyl group instead of an ethyl group.
Benzylthiourea: Features a benzyl group attached to the thiourea moiety.
Uniqueness: (2-Ethylphenyl)thiourea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s solubility, stability, and interaction with molecular targets compared to other thiourea derivatives.
Properties
IUPAC Name |
(2-ethylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVJHJWDRDOAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374545 | |
Record name | (2-ethylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22265-77-6 | |
Record name | (2-ethylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-ethylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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